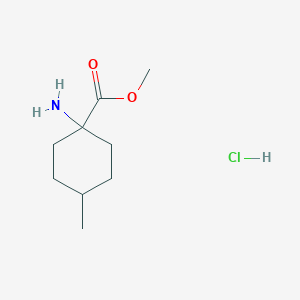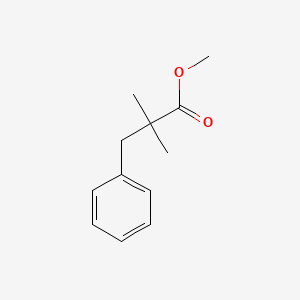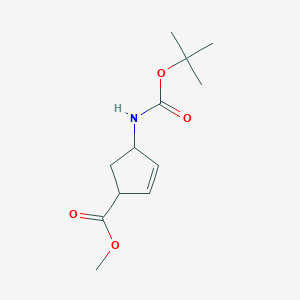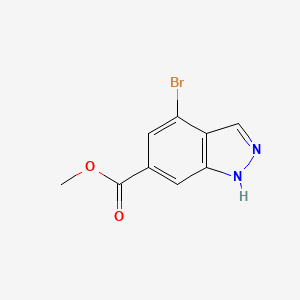
2-(6-Methyl-1h-benzimidazol-2-yl)aniline
Descripción general
Descripción
2-(6-Methyl-1H-benzimidazol-2-yl)aniline is a heterocyclic aromatic compound that features a benzimidazole ring fused with an aniline moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary target of 2-(6-Methyl-1h-benzimidazol-2-yl)aniline is tubulin , a protein responsible for the polymerization of microtubules . Microtubules play a crucial role in cell division, particularly in the proper segregation of chromosomes .
Mode of Action
The compound interferes with the function of tubulin during cell division . This interference disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell division process, leading to chromosomal damage
Pharmacokinetics
It’s worth noting that the polar nature of the benzimidazole ring, which is part of the compound’s structure, could potentially improve its pharmacokinetic parameters . This could help overcome the solubility problems of poorly soluble drug entities .
Result of Action
The primary molecular effect of this compound is chromosomal damage due to its interference with tubulin . This leads to cellular effects such as disrupted cell division and potential cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
2-(6-Methyl-1h-benzimidazol-2-yl)aniline plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activities. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context . Additionally, this compound can bind to various proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell cycle arrest or promote cell death in certain cancer cell lines. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic efficiency . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1H-benzimidazol-2-yl)aniline typically involves the condensation of 1,2-phenylenediamine with aldehydes under acidic or basic conditions. One common method includes the reaction of 6-methyl-1,2-phenylenediamine with an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid or acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been reported to improve reaction times and product yields . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(6-Methyl-1H-benzimidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Similar in structure but lacks the aniline moiety.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: Contains an ethanamine group instead of an aniline moiety.
2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine: Similar structure with a different substitution pattern.
Uniqueness
2-(6-Methyl-1H-benzimidazol-2-yl)aniline is unique due to the presence of both the methyl group at the 6th position and the aniline moiety. This combination enhances its chemical reactivity and potential biological activities compared to other benzimidazole derivatives .
Propiedades
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGQNBZALRXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303912 | |
| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10173-53-2 | |
| Record name | NSC163454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)



![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)



